5-fluoro-3-hydroxypyridine-2-carboxylic acid
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Overview
Description
5-fluoro-3-hydroxypyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-hydroxypyridine-2-carboxylic acid typically involves the fluorination of a pyridine derivative. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-3-pyridinecarboxaldehyde, while reduction of the carboxylic acid group can produce 5-fluoro-3-hydroxypyridine-2-methanol.
Scientific Research Applications
5-fluoro-3-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-fluoro-3-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-hydroxypyridine: Similar structure but lacks the carboxylic acid group.
3-hydroxypyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom.
5-chloro-3-hydroxypyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-fluoro-3-hydroxypyridine-2-carboxylic acid is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong hydrogen bonds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-hydroxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRAGIOYMYKZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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